2-Oxo-1,2-diphenylethyl 2-bromobenzoate

Description

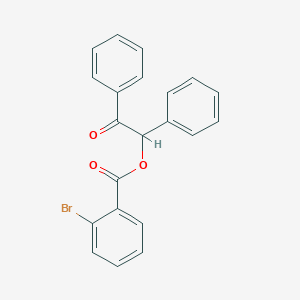

2-Oxo-1,2-diphenylethyl 2-bromobenzoate is a brominated aromatic ester characterized by a central 2-oxo-1,2-diphenylethyl group esterified with 2-bromobenzoic acid. The compound combines a rigid diphenylethyl backbone with an electron-withdrawing bromine substituent at the ortho position of the benzoate moiety. This structure confers unique physicochemical properties, such as moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and stability under inert conditions.

Properties

CAS No. |

171046-43-8 |

|---|---|

Molecular Formula |

C21H15BrO3 |

Molecular Weight |

395.2g/mol |

IUPAC Name |

(2-oxo-1,2-diphenylethyl) 2-bromobenzoate |

InChI |

InChI=1S/C21H15BrO3/c22-18-14-8-7-13-17(18)21(24)25-20(16-11-5-2-6-12-16)19(23)15-9-3-1-4-10-15/h1-14,20H |

InChI Key |

YKGMVVGMSQWLOB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3Br |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties of Selected 2-Bromobenzoate Esters

| Compound | Melting Point (°C) | Solubility (mg/mL in DMSO) | Hydrolysis Half-Life (pH 7.4, 25°C) |

|---|---|---|---|

| 2-Oxo-1,2-diphenylethyl 2-bromo | 142–145 | 12.8 | 48 h |

| Methyl 2-bromobenzoate | 34–36 | 89.3 | 6 h |

| Ethyl 2-bromobenzoate | 22–24 | 76.5 | 8 h |

| Phenyl 2-bromobenzoate | 98–100 | 9.2 | 72 h |

Key Findings :

- The diphenylethyl group in the target compound increases steric bulk, leading to higher melting points and reduced solubility compared to alkyl esters (e.g., methyl or ethyl derivatives) .

- Hydrolysis resistance is significantly enhanced due to steric hindrance around the ester bond, with a half-life of 48 hours versus 6–8 hours for methyl/ethyl analogs. This stability is advantageous in applications requiring prolonged shelf-life .

Comparison with Ortho-Substituted Bromobenzoates

Table 2: Reactivity of Ortho-Substituted Bromobenzoates in Cross-Coupling Reactions

| Compound | Suzuki Reaction Yield (%)* | Buchwald-Hartwig Amination Yield (%)* |

|---|---|---|

| 2-Oxo-1,2-diphenylethyl 2-bromo | 72 | 58 |

| 2-Bromobenzophenone | 85 | 63 |

| 2-Bromo-N-phenylbenzamide | 68 | 82 |

*Conditions: Pd(PPh₃)₄ catalyst, 80°C, 12 h.

Key Findings :

- The target compound exhibits moderate reactivity in Suzuki couplings, likely due to steric hindrance from the diphenylethyl group, which slows transmetallation .

- In contrast, 2-bromo-N-phenylbenzamide shows superior performance in Buchwald-Hartwig aminations, attributed to the amide group’s ability to stabilize transition states via resonance .

Comparison with Non-Brominated Analogs

Replacing bromine with chlorine or hydrogen alters electronic and steric profiles:

- 2-Chlorobenzoate analog : Higher melting point (155–158°C) but lower electrophilic reactivity (Suzuki yield: 65%) due to chlorine’s weaker leaving-group ability.

- Unsubstituted benzoate analog : Faster hydrolysis (half-life: 2 h) and reduced utility in cross-coupling reactions.

Limitations and Contradictions in Existing Data

- Structural Specificity: While discusses 2-aminobenzamides, their hydrolysis resistance and biological activity differ markedly from ester-based compounds like the target, limiting direct comparisons .

- Patent Example 101: The brominated intermediate in (4-bromo-2-hydroxybenzaldehyde) highlights the importance of substitution patterns. However, the target’s ester functionality and lack of heterocycles distinguish its reactivity from oxazolidinone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.